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Introduction

Ancient DNA (aDNA) extraction is a meticulous process aimed at recovering small quantities of

highly fragmented and damaged genetic material from historical and paleontological

specimens. A significant challenge in this field is the co-extraction of various environmental

inhibitors, such as humic acids from soil, which can impede downstream molecular analyses

like Polymerase Chain Reaction (PCR) and next-generation sequencing. Furthermore, the low

concentration of endogenous DNA in extracts makes efficient recovery paramount. Co-

precipitants are often used during ethanol precipitation to enhance the recovery of these trace

amounts of nucleic acids. Linear polyacrylamide (LPA) has emerged as a highly effective,

inert carrier for this purpose.

Advantages of Linear Polyacrylamide (LPA) as a Co-precipitant

Linear polyacrylamide is a synthetic polymer that serves as an excellent co-precipitant for

nucleic acids for several key reasons:

Inert Nature: Unlike biological carriers such as glycogen or tRNA, LPA is chemically

synthesized and does not contain any nucleic acids.[1] This eliminates the risk of

contamination with exogenous DNA or RNA, which is a critical consideration in aDNA studies

where distinguishing endogenous from contaminant DNA is essential.

Enhanced Recovery of Low-Concentration DNA: aDNA is often present in picogram

amounts. LPA facilitates the quantitative precipitation of these minute quantities of nucleic
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acids from dilute solutions.[2] It forms a distinct, visible pellet after centrifugation, which helps

in carefully removing the supernatant without losing the precious DNA.

Removal of Inhibitors: Nucleic acid extracts from ancient samples like bones, teeth, and

sediments are frequently contaminated with potent enzymatic inhibitors.[3][4] An LPA-based

precipitation step can be integrated into extraction protocols to effectively purify DNA from

these inhibitory compounds, leading to improved success in subsequent enzymatic

reactions.[3][4]

No Interference with Downstream Applications: LPA does not inhibit enzymatic reactions.[2] It

does not interfere with A260/A280 spectrophotometric readings used for DNA quantification

and purity assessment.[2] This ensures that the purified aDNA is compatible with sensitive

downstream applications, including PCR, qPCR, and library preparation for high-throughput

sequencing.

Comparative Data on Co-precipitants
While direct quantitative comparisons of LPA with other co-precipitants in the context of aDNA

extraction from a single, consistent set of samples are not extensively detailed in the cited

literature, the established properties of each allow for a qualitative and functional comparison.

The following table summarizes the key characteristics based on available information.
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Feature
Linear
Polyacrylamide
(LPA)

Glycogen tRNA/Yeast RNA

Source Synthetic
Biological (from

mussels/oysters)
Biological (from yeast)

Risk of Nucleic Acid

Contamination
None

Low, but potential for

trace amounts
High (it is RNA)

Interference with

A260/A280 Reading
No

Can interfere with

A230 reading
Yes

Inhibition of Enzymatic

Reactions
No

Generally low, but

some batches may

contain inhibitors

Can interfere with

some reactions

Pellet Visibility
Forms a clearly visible

white pellet
Forms a visible pellet Forms a visible pellet

Primary Advantage in

aDNA

Inert nature and high

purity of final product

Effective carrier for

small DNA amounts

Effective carrier, but

introduces exogenous

nucleic acids

Experimental Workflow for aDNA Extraction using
LPA
The following diagram illustrates a typical workflow for extracting ancient DNA from a bone

sample, incorporating an LPA co-precipitation step for purification and concentration.
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Fig 1. aDNA extraction workflow with LPA precipitation.
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Protocol: Ancient DNA Extraction from Bone with
LPA Purification
This protocol is a composite method adapted from established aDNA extraction techniques,

incorporating a final purification and concentration step using linear polyacrylamide. It is

intended for use in a dedicated cleanroom facility designed for aDNA work to prevent

contamination.

Materials and Reagents:

Bone or tooth sample

Sterile, DNA-free consumables (tubes, pipette tips, etc.)

Variable-speed drill with sterile bits or a cryogenic mill

0.5 M EDTA, pH 8.0 (DNA-free)

Proteinase K (20 mg/mL)

Lysis Buffer: 0.45 M EDTA, 1 mg/mL Proteinase K, pH 8.0 (prepare fresh)

Linear Polyacrylamide (LPA), 5 mg/mL solution (e.g., Thermo Fisher Scientific)

3 M Sodium Acetate (NaOAc), pH 5.2

100% Ethanol (ice-cold)

80% Ethanol (ice-cold)

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Refrigerated centrifuge

Procedure:

Sample Preparation: a. Select a dense part of the bone (e.g., petrous bone or long bone

cortex). b. Decontaminate the bone surface by lightly cleaning with a 1-2% bleach solution,
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followed by rinsing with DNA-free water. Irradiate with UV light (254 nm) for 15-20 minutes

per side. c. Using a sterile drill bit at low speed or a cryogenic mill, grind the bone into a fine

powder (approximately 30-50 mg).

Lysis and DNA Extraction: a. Transfer the bone powder to a sterile 2 mL microcentrifuge

tube. b. Add 1 mL of freshly prepared Lysis Buffer to the bone powder. c. Incubate the tube

on a rotating wheel at 37°C overnight (12-18 hours) to digest the bone matrix and release

DNA. d. Centrifuge the tube at 16,000 x g for 5 minutes to pellet the undigested bone powder

and other debris. e. Carefully transfer the supernatant, which contains the DNA, to a new

sterile 1.5 mL tube. Be cautious not to disturb the pellet.

LPA Co-Precipitation and Purification: a. To the ~1 mL of supernatant, add 1/10th volume of

3 M Sodium Acetate, pH 5.2 (approximately 100 µL). Mix gently by inversion. b. Add 2-4 µL

of 5 mg/mL LPA solution (final concentration of 10-20 µg). Mix gently. c. Add 2.5 volumes of

ice-cold 100% ethanol (approximately 2.5 mL). Invert the tube several times to mix. d.

Incubate at -20°C for at least 2 hours (or overnight) to allow the DNA to precipitate. e.

Centrifuge at maximum speed (≥16,000 x g) at 4°C for 30 minutes. A small white pellet

containing the LPA and DNA should be visible. f. Carefully decant the supernatant without

disturbing the pellet. g. Wash the pellet by adding 1 mL of ice-cold 80% ethanol. h.

Centrifuge at 16,000 x g at 4°C for 10 minutes. i. Carefully decant the ethanol. Remove any

residual ethanol with a fine pipette tip. j. Air-dry the pellet for 5-10 minutes at room

temperature. Do not over-dry, as this can make the DNA difficult to resuspend.

Resuspension and Storage: a. Resuspend the dried pellet in 30-50 µL of nuclease-free water

or TE buffer. The volume can be adjusted based on the expected DNA yield and desired final

concentration. b. Incubate at 37°C for 10-15 minutes to aid resuspension. c. Store the

purified aDNA extract at -20°C for short-term storage or -80°C for long-term storage.

Conclusion

The use of linear polyacrylamide as a co-precipitant offers a significant advantage in ancient

DNA extraction protocols. Its inert nature and high efficiency in recovering trace amounts of

nucleic acids while aiding in the removal of potent PCR inhibitors make it an invaluable tool for

researchers.[3][4] By incorporating an LPA precipitation step into standard extraction workflows,

scientists can improve the yield and purity of aDNA, thereby increasing the success rate of
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downstream applications and enabling more robust insights into the genetic history of ancient

life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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